1H-Imidazo[4,5-b]pyridine
Overview
Description
4-azabenzimidazole is the [4,5-b]-fused isomer of imidazopyridine.
Mechanism of Action
Target of Action
3H-Imidazo[4,5-b]pyridine, also known as 1H-Imidazo[4,5-b]pyridine or 4-Azabenzimidazole, has been found to interact with several targets. It has been reported to act as an agonist of the GPR81 receptor . It also shows promising activity against the Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) target . These targets play crucial roles in various biological processes, including cell signaling and pathogen survival.
Mode of Action
The compound interacts with its targets through various mechanisms. For instance, as a GPR81 receptor agonist, it can modulate the receptor’s activity, leading to changes in downstream signaling pathways . In the case of PfPI4K, it may inhibit the enzyme’s activity, disrupting the survival and proliferation of Plasmodium falciparum .
Biochemical Pathways
3H-Imidazo[4,5-b]pyridine can influence many cellular pathways. As a GPR81 agonist, it can affect pathways involved in energy metabolism and immune response . Its activity against PfPI4K can disrupt the biochemical pathways necessary for the survival of Plasmodium falciparum .
Result of Action
The molecular and cellular effects of 3H-Imidazo[4,5-b]pyridine’s action depend on its specific targets. As a GPR81 agonist, it can modulate cellular metabolism and immune responses . Its inhibitory activity against PfPI4K can lead to the death of Plasmodium falciparum .
Biochemical Analysis
Biochemical Properties
1H-Imidazo[4,5-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to act as a potent inhibitor of several kinases, including c-Met kinase . This inhibition is achieved through the binding of this compound to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events. Additionally, this compound derivatives have demonstrated antimicrobial properties by interacting with bacterial enzymes and disrupting essential metabolic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting key signaling pathways such as the NF-kappaB pathway . Furthermore, these compounds can alter gene expression profiles, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes. This binding can result in the inhibition of kinase activity, leading to the disruption of downstream signaling pathways . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can lead to changes in cellular function and ultimately influence disease progression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. This compound exhibits good stability under physiological conditions, allowing for prolonged activity in biological systems . Over time, this compound can undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that continuous exposure to this compound can result in adaptive cellular responses, such as the upregulation of drug efflux pumps and the development of resistance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in tissues and the disruption of essential metabolic pathways.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to alterations in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells via specific transporters, allowing for its accumulation in target tissues . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity . The distribution of this compound within tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with DNA and modulates gene expression . Additionally, this compound can be targeted to mitochondria, affecting mitochondrial function and cellular energy metabolism .
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-6(7-3-1)9-4-8-5/h1-4H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMYYCRTACQSBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075375 | |
Record name | 1H-Imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273-21-2 | |
Record name | Imidazo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=273-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazo(4,5-b)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 273-21-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403091 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrido[2,3-d]imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1H-imidazo[4,5-b]pyridine?
A1: The molecular formula of this compound is C7H6N3, and its molecular weight is 132.14 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Research has characterized this compound and its derivatives using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. IR spectra reveal a broad and strong contour in the 2000–3100 cm−1 range, indicating the presence of a medium-strong hydrogen bond involving the N+H group. [] NMR and mass spectrometry data are also utilized to confirm the structure and purity of synthesized compounds. [, , ]
Q3: How does the position of a methyl group substituent on the pyridine ring of this compound affect its properties?
A3: Research indicates that the position of a methyl group substituent on the pyridine ring influences the proton position of the NH group within the imidazole unit. [] This structural variation can impact the compound's interactions with biological targets and influence its overall activity profile. [, ]
Q4: Can modifications to the central phenyl ring of this compound derivatives enhance their potency as BRAF inhibitors?
A4: Yes, research has demonstrated that introducing specific groups, such as a 3-fluoro, a naphthyl, or a 3-thiomethyl group, on the central phenyl ring of certain this compound derivatives significantly improves their potency as BRAF inhibitors, leading to nanomolar activity in cells. []
Q5: Have computational methods been employed to study this compound and its derivatives?
A5: Yes, computational chemistry techniques, including density functional theory (DFT) calculations, have been employed to study the molecular structure, vibrational energy levels, and potential energy distribution of this compound and its derivatives. [] Molecular docking studies using GOLD software have also been conducted to guide the design of potential inhibitory structures targeting BRAF activity. []
Q6: What in vitro assays have been used to investigate the biological activity of this compound derivatives?
A6: Researchers have employed various in vitro assays, including cell-based assays and enzyme inhibition assays, to assess the biological activity of this compound derivatives. [, , , ] For instance, compounds have been evaluated for their antimicrobial activity against various bacteria and fungi using the well diffusion method. []
Q7: Have animal models been used to study the effects of this compound derivatives?
A7: Yes, animal models, including rodents, dogs, and baboons, have been used to investigate the pharmacokinetics, pharmacodynamics, and toxicity of this compound derivatives. [, , , , , ] For example, studies in dogs have examined the effects of these compounds on cardiac contractility, heart rate, and blood pressure. []
Q8: Has the compound 2-amino-1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine (PhIP) been studied for its potential health effects?
A8: Yes, PhIP is a heterocyclic amine (HCA) formed during the cooking of meat. It is considered a potential carcinogen. Studies have investigated its formation, metabolism, and potential mechanisms of carcinogenicity. [, , ] Research has also examined the ability of probiotic bacteria to mitigate the potential negative effects of PhIP. [, ]
Q9: What are some potential applications of this compound derivatives in drug discovery?
A9: this compound derivatives have shown promise in various therapeutic areas, including: * Antimicrobial agents: Studies have demonstrated the antimicrobial activity of certain derivatives against a range of bacteria and fungi. [] * BRAF inhibitors: Specific modifications to the this compound scaffold have resulted in potent and selective BRAF inhibitors, which hold potential for treating BRAF-mutated cancers, such as melanoma. [, ] * Cardiotonic agents: Research has investigated the positive inotropic and vasodilating effects of certain derivatives for treating heart failure. [, , , ] * Neuropathic pain management: Recent discoveries highlight the potential of this compound derivatives as selective and potent inhibitors of bromodomain and extra-terminal (BET) proteins, suggesting their potential for treating neuropathic pain. []
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